molecular formula C10H18N2O3S B2983282 Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 2225816-09-9

Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B2983282
CAS No.: 2225816-09-9
M. Wt: 246.33
InChI Key: YRJBEFAWMNYWDS-UHFFFAOYSA-N
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Description

Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate is a chemical compound with the molecular formula C10H18N2O3S. It is known for its unique spirocyclic structure, which includes a sulfur atom and an imino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the [2 + 2] cycloaddition of 1,2-dichloroketene and azetidine olefin, followed by subsequent steps to introduce the tert-butyl and imino groups . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and sulfur atom play crucial roles in these interactions, potentially leading to the modulation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific combination of a spirocyclic structure, an imino group, and a sulfur atom.

Properties

IUPAC Name

tert-butyl 2-imino-2-oxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-9(2,3)15-8(13)12-4-10(5-12)6-16(11,14)7-10/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJBEFAWMNYWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CS(=N)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225816-09-9
Record name tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
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